2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
Description
This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxol-5-yloxy group linked via a propanamide bridge to a 1,3-dimethyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole moiety. The benzo[d][1,3]dioxol (commonly known as a methylenedioxyphenyl group) is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to modulate pharmacokinetic properties .
For example, similar amide bond formations employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases such as DIPEA (N,N-Diisopropylethylamine) in acetonitrile (ACN) or dimethylformamide (DMF) solvents . Post-synthesis purification via high-performance liquid chromatography (HPLC) ensures >95% purity, as seen in structurally related derivatives .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-11(27-13-5-7-16-17(9-13)26-10-25-16)18(22)19-12-4-6-14-15(8-12)21(3)28(23,24)20(14)2/h4-9,11H,10H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVFKAJCNNNVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C)OC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide (CAS Number: 2034484-13-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a thiadiazole derivative through an ether bond. This unique structure is believed to contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities due to their ability to interact with multiple biological targets. The proposed mechanisms of action for this compound include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Antioxidant Properties : The presence of dioxido and thiadiazole groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Antimicrobial Efficacy
A study examining the antimicrobial properties of similar compounds reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data for the compound is limited, it is reasonable to hypothesize similar activity based on structural similarities.
Cytotoxicity and Cell Proliferation
In vitro studies assessing cytotoxicity have shown that compounds with thiadiazole derivatives can affect cell proliferation in cancer cell lines. For instance, derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth at micromolar concentrations . Further research is needed to determine the specific cytotoxic effects of the compound on various cancer cell lines.
Case Study 1: Antibacterial Screening
In a comparative study involving various benzo[d][1,3]dioxole derivatives, one compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis with an MIC value of 40 µg/mL. This suggests that the target compound may also possess similar antimycobacterial properties .
Case Study 2: Antioxidant Activity Assessment
A related study evaluated the antioxidant capacity of compounds containing dioxole structures using DPPH radical scavenging assays. Results indicated that these compounds could effectively scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .
Summary Table of Biological Activities
Scientific Research Applications
Structural Information
- Molecular Formula : C₁₈H₁₉N₃O₆S
- Molecular Weight : 405.4 g/mol
Physical Properties
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Medicinal Chemistry
The compound has potential applications in the development of pharmaceutical agents due to its unique structural features. Research indicates that derivatives of benzo[d][1,3]dioxole exhibit biological activities such as anti-inflammatory and anticancer properties. The incorporation of the benzo[c][1,2,5]thiadiazole moiety may enhance its pharmacological profile by improving bioavailability and target specificity.
Case Studies
- Anticancer Activity : A study explored the synthesis of compounds related to benzo[d][1,3]dioxoles and their effects on cancer cell lines. Results demonstrated that modifications to the dioxole structure could lead to enhanced cytotoxicity against various cancer types .
Material Science
The compound's unique chemical structure allows for potential applications in the synthesis of advanced materials. Its ability to form stable complexes with metals could be exploited in creating new catalysts or sensors.
Case Studies
- Catalytic Applications : Research has shown that derivatives of benzo[d][1,3]dioxole can serve as ligands in metal-catalyzed reactions, facilitating the synthesis of complex organic molecules under mild conditions .
Environmental Chemistry
The compound's structural properties may also lend themselves to applications in environmental remediation. Its potential reactivity with pollutants could be harnessed for developing methods to degrade harmful substances in the environment.
Case Studies
- Pollutant Degradation : Investigations into the reactivity of similar compounds have indicated their effectiveness in breaking down persistent organic pollutants through oxidation processes .
Table 1: Summary of Applications
Comparison with Similar Compounds
Thiazole-Based Derivatives
- 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide (): Structural Differences: Replaces the thiadiazole core with a thiazole ring substituted with benzoyl and phenyl groups. Synthesis: Hydrolysis of an ethyl ester intermediate followed by amide coupling, yielding >95% purity after HPLC .
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-propoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide (): Structural Differences: Incorporates a cyclopropane ring and a 4-propoxyphenyl-thiazole group. Synthesis: Coupling of benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with aminothiazole derivatives .
Triazole-Thiazole Hybrids ()
- 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Structural Differences: Combines triazole, benzimidazole, and bromophenyl-thiazole moieties.
Thiadiazole Derivatives ()
- 4,7-Bis(5-bromoselenophen-2-yl)-5-fluoro-6-((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole: Structural Differences: Designed for polymer applications, lacking the benzo[d][1,3]dioxol group but retaining the thiadiazole core. Properties: Sulfone groups enhance electron-deficient character, useful in optoelectronic materials .
Key Differentiators
- Metabolic Stability : The benzo[d][1,3]dioxol group resists oxidative metabolism, a advantage over simpler phenyl rings in ’s derivatives .
Preparation Methods
Benzodioxole Ring Formation
The benzo[d]dioxol-5-yloxy moiety is synthesized via acid-catalyzed cyclization of 3,4-dihydroxybenzoic acid derivatives. A representative protocol involves:
- Reacting 3,4-dihydroxyacetophenone with dimethyl carbonate under basic conditions to form the dioxole ring.
- Transesterification at 120–160°C in dimethylformamide (DMF) yields 4,5-dimethyl-1,3-dioxole-2-ketone intermediates.
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOMe/NaOEt | DMF | 135–140 | 85–98 |
| K₂CO₃ | DMSO | 155–160 | 89–95 |
Propanamide Acid Synthesis
The propanamide acid side chain is introduced via nucleophilic substitution :
- 2-Bromopropionic acid is reacted with the benzodioxol-5-ol derivative in the presence of K₂CO₃ in acetone.
- Activation of the carboxylic acid using EDCl/HOBt facilitates amide bond formation in subsequent steps.
Synthesis of 1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-amine
Benzothiadiazole Core Construction
The benzothiadiazole scaffold is synthesized via Pd-catalyzed cross-coupling of dihalogenated precursors:
Functionalization with Methyl and Dioxido Groups
- Methylation : Treatment with methyl iodide in THF at 0°C introduces methyl groups at N1 and N3 positions.
- Sulfonation : Oxidation with H₂O₂/H₂SO₄ converts the thiadiazole sulfur to a sulfone group (2,2-dioxido).
Reaction Conditions :
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | THF | 0 → RT | 78 |
| Sulfonation | H₂O₂ (30%), H₂SO₄ | H₂O/EtOH | 60 | 92 |
Amide Coupling and Final Assembly
The propanamide acid and benzothiadiazole amine are coupled using HATU/DIPEA in dichloromethane:
- Activation of the carboxylic acid with HATU for 30 minutes at 0°C.
- Dropwise addition of the amine subunit, followed by stirring at RT for 12 hours.
Purification :
- Crude product is purified via recrystallization from ethanol/water (3:1).
- Column chromatography (SiO₂, hexane/ethyl acetate 4:1) removes unreacted starting materials.
Analytical Data :
- Yield : 68–74%
- Purity (HPLC) : ≥99.1%
- Melting Point : 178–180°C
Mechanistic Insights and Side Reactions
Competing Pathways in Benzothiadiazole Synthesis
Steric Effects in Amide Coupling
- Bulky substituents on the benzothiadiazole amine slow coupling kinetics, requiring excess HATU (1.5 equiv).
Industrial-Scale Considerations
Solvent Selection and Waste Management
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| HATU | 1,200 | 42 |
| Benzothiadiazole amine | 950 | 33 |
| Solvents | 80 | 12 |
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during coupling reactions to minimize side products (e.g., amide bond formation) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .
- Catalysts : Employ coupling agents like EDCI/HOBt for efficient amidation .
- Purification : Utilize column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final compound with >95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify the benzo[d][1,3]dioxole and thiadiazole moieties. Key signals include aromatic protons (δ 6.7–7.3 ppm) and sulfone groups (δ 3.2–3.5 ppm for methyl groups adjacent to sulfone) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H] at m/z 475.12) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store at –20°C in amber vials to prevent degradation of the sulfone and dioxole groups .
- pH Sensitivity : Test solubility in buffers (pH 4–9) to identify optimal conditions for biological assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacological activities (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Structural Analog Comparison : Compare with derivatives (e.g., fluorinated or methyl-substituted analogs) to identify substituent effects on activity .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Target Identification : Use chemoproteomics (e.g., affinity chromatography with a biotinylated probe) to isolate binding proteins .
- Kinetic Studies : Perform time-resolved enzymatic assays (e.g., for kinase or protease inhibition) to determine / rates .
- Molecular Dynamics Simulations : Model interactions with predicted targets (e.g., COX-2 or HDACs) to identify key binding residues .
Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to calculate unbound fraction .
- In Vivo PK : Administer intravenously/orally to rodents and collect serial blood samples for LC-MS analysis. Key parameters: , , bioavailability .
Q. How can structural modifications enhance selectivity toward a specific biological target?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substitutions on the benzo[d][1,3]dioxole (e.g., –OCH → –CF) or thiadiazole rings .
- Crystallographic Analysis : Co-crystallize the compound with its target (e.g., a kinase) to guide rational design of hydrogen-bonding or steric interactions .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for interpreting dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC and Hill coefficients .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates .
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodological Answer :
- Quality Control : Implement strict SOPs for synthesis and purification (e.g., fixed reaction times, standardized HPLC gradients) .
- Bioassay Normalization : Include a reference compound (e.g., staurosporine for kinase assays) in each experiment to calibrate results .
Comparative Analysis of Structural Analogs
| Analog | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| Fluorinated derivative | –H → –F at benzo[d][1,3]dioxole | ↑ COX-2 inhibition (IC = 0.8 μM vs. 2.1 μM) | |
| Methyl-substituted | –H → –CH on thiadiazole | ↓ Cytotoxicity (HeLa cells: 48% vs. 72% inhibition) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
